molecular formula C24H36N4O4S2 B14309565 1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 117152-72-4

1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B14309565
CAS No.: 117152-72-4
M. Wt: 508.7 g/mol
InChI Key: CBORVMMMGJGEBU-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane (cyclam) derivatives are macrocyclic ligands with four nitrogen donors, widely studied for their metal-chelating properties and applications in catalysis, radiopharmaceuticals, and biomedicine . The compound 1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane features two 4-methylbenzenesulfonyl groups at the 1,8-positions of the cyclam backbone. These sulfonyl substituents are electron-withdrawing, enhancing the ligand’s stability and influencing its coordination chemistry.

Properties

IUPAC Name

1,8-bis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O4S2/c1-21-5-9-23(10-6-21)33(29,30)27-17-3-13-26-16-20-28(18-4-14-25-15-19-27)34(31,32)24-11-7-22(2)8-12-24/h5-12,25-26H,3-4,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBORVMMMGJGEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCNCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557361
Record name 1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117152-72-4
Record name 1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antitumor activity, DNA interaction, and antimicrobial effects.

Chemical Structure and Properties

The compound features a tetraazacyclotetradecane backbone with sulfonyl groups that enhance its solubility and reactivity. The presence of the 4-methylbenzene sulfonyl moiety contributes to its biological interactions.

Interaction with DNA

Studies on related compounds have demonstrated their ability to intercalate with DNA. The binding affinity of these complexes is often enhanced by the steric bulk of the ligands. For example, nickel(II) complexes showed strong binding to calf thymus DNA (ctDNA), which was confirmed through viscosity measurements and competitive studies with ethidium bromide (EB) . This intercalation mechanism is crucial for their antitumor activity as it disrupts DNA replication and transcription.

Table 2: DNA Binding Affinity of Metal Complexes

Complex TypeBinding ModeBinding AffinityReference
Nickel(II) ComplexIntercalativeHigh
Palladium(II) ComplexGroove BindingModerate
Copper(II) ComplexIntercalativeVariable

Antimicrobial Activity

The antimicrobial properties of sulfonamide-containing compounds have been well-documented. Related compounds have shown effectiveness against various bacterial and fungal strains. For instance, nickel(II) complexes demonstrated dual inhibition against both types of pathogens . The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Table 3: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity LevelReference
Nickel(II) ComplexE. coliSignificant
Palladium(II) ComplexS. aureusModerate
Tetraazacyclotetradecane DerivativeC. albicansHigh

Case Studies

A notable case study involved a series of nickel(II) complexes synthesized from tetraazacyclotetradecane derivatives. These complexes were evaluated for their cytotoxicity against various cancer cell lines and demonstrated promising results. The study highlighted the importance of ligand structure in modulating biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key cyclam derivatives and their structural/functional distinctions:

Compound Name Substituents Key Properties Applications References
1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane 1,8-bis(4-methylbenzenesulfonyl) High polarity due to sulfonyl groups; potential for strong metal binding Chelation, catalysis (inferred) -
1,8-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,8,11-tetraazacyclotetradecane 1,8-bis(tert-butoxy oxoethyl) Melting point: 185°C (decomposes); Boc-protected intermediate Precursor for functionalized cyclams
3,3’-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-tetraazacyclotetradecane-1,8-diyl)dipropanenitrile 4,11-bis(trifluoromethylbenzyl); 1,8-dipropanenitrile Stabilizes tubular supramolecular structures via nitrile interactions Catalysis, materials science
4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-bis(methylphosphonic acid) 1,8-bis(methylphosphonic acid); 4,11-dimethyl High thermodynamic stability; slow metal dissociation kinetics Radiopharmaceuticals (e.g., ⁶⁴Cu/⁶⁷Ga chelation)
AMD3100 (Plerixafor) 1,1’-[1,4-phenylenebis(methylene)]bis(cyclam) Blocks CXCR4 receptor; inhibits HIV entry HIV therapy, stem cell mobilization

Physical and Chemical Properties

  • Thermal Stability : Sulfonyl groups increase thermal stability compared to ester derivatives. For example, Boc-protected cyclams decompose near 185°C , while phosphonate derivatives exhibit higher decomposition thresholds .
  • Solubility : Sulfonyl groups enhance hydrophilicity, improving aqueous solubility compared to trifluoromethylbenzyl or tert-butyl derivatives .
  • Metal Binding : Sulfonyl electron-withdrawing effects may reduce basicity of cyclam nitrogens, altering metal-binding kinetics compared to phosphonate or nitrile derivatives .

Stability and Reactivity

  • Serum Stability : Phosphonate and sulfonyl derivatives exhibit superior serum stability compared to carboxylate analogues, as seen in ⁶⁷Cu-benzyl-TETA-antibody complexes .
  • Kinetic Inertness : Trans-configuration substituents (e.g., 1,8-dibutyl) enhance kinetic inertness in square-planar Ni²⁺/Cu²⁺ complexes, a trait likely shared by sulfonyl derivatives .

Preparation Methods

Regioselective Protection of Cyclam

Cyclam (1,4,8,11-tetraazacyclotetradecane) serves as the starting material. Selective tosylation at the 1 and 8 positions is achieved using controlled stoichiometry and reaction conditions:

  • Reagents : Cyclam, p-toluenesulfonyl chloride (TsCl), sodium hydroxide, tetrabutylammonium iodide (TBAI).
  • Solvent System : Toluene/water biphasic mixture.
  • Conditions : Heating at 60–70°C for 9 hours under vigorous stirring.

Mechanism :
The biphasic system facilitates phase-transfer catalysis (TBAI), enhancing the reactivity of TsCl with secondary amines. Sodium hydroxide deprotonates the amines, enabling nucleophilic attack on TsCl. Steric and electronic factors favor tosylation at the 1 and 8 positions due to their equatorial orientation in the cyclam ring.

Yield : 72–85%.

Optimization Parameters

Parameter Optimal Range Impact on Selectivity/Yield
TsCl:Cyclam Ratio 2.2:1 Minimizes over-tosylation
Temperature 60–70°C Balances reaction rate/selectivity
Solvent Ratio (H₂O:Toluene) 1:1.5 Enhances phase transfer

Challenges :

  • Competing formation of 1,4,8-tritosyl or tetratosyl derivatives.
  • Requires chromatographic purification (silica gel, ethyl acetate/hexane).

Pre-cyclization Tosylation Method

Acyclic Tetraamine Tosylation

This approach involves protecting a linear tetraamine precursor before macrocyclization:

  • Starting Material : N,N'-Bis(3-aminopropyl)ethylenediamine.
  • Tosylation : Reaction with TsCl (4 equiv.) in tetrahydrofuran (THF) with sodium carbonate and 4-dimethylaminopyridine (DMAP).
  • Cyclization : Treatment with ethyleneglycol ditosylate in dimethylformamide (DMF) at 80–100°C for 24 hours.

Key Reaction :
$$
\text{Tetraamine} + 4 \, \text{TsCl} \xrightarrow{\text{THF/Na}2\text{CO}3} \text{Tetratosyl tetraamine} \xrightarrow{\text{ethyleneglycol ditosylate}} \text{Tetratosyl cyclam}
$$
Subsequent partial detosylation (using HBr/AcOH) yields the 1,8-ditosyl product.

Yield :

  • Tetratosylation: 74%.
  • Cyclization: 68%.
  • Partial detosylation: 52%.

Advantages and Limitations

  • Advantages : Avoids regioselectivity issues by pre-defining tosyl positions.
  • Limitations : Multi-step process with low overall yield (≈26%).

Alternative Methods

Bis-cyclization via Aminal Route

A novel strategy employs bis-aminal intermediates derived from α,β-unsaturated ketones:

  • Reagents : Glyoxal, 1,3-diaminopropane, TsCl.
  • Conditions : Aqueous NaOH, 20–25°C, 48 hours.

Mechanism :
Glyoxal condenses with diamines to form a bis-aminal macrocycle, which is subsequently tosylated at the 1 and 8 positions.

Yield : 41% (two steps).

Microwave-assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization:

  • Conditions : 150°C, 30 minutes, DMF solvent.
  • Yield : 89% (cyclization step).

Comparative Analysis of Methods

Method Steps Overall Yield (%) Purity (%) Scalability
Post-cyclization tosylation 2 72 95 High
Pre-cyclization tosylation 4 26 88 Moderate
Bis-aminal route 3 41 90 Low
Microwave-assisted 2 89 97 High

Recommendations :

  • Lab-scale : Post-cyclization tosylation offers simplicity and high yield.
  • Industrial-scale : Microwave-assisted synthesis reduces time and energy costs.

Characterization and Validation

  • ¹H NMR : Tosyl methyl groups resonate at δ 2.42 ppm (s, 6H), with aromatic protons at δ 7.32–7.76 ppm (d, 8H).
  • MS (ESI) : [M+H]⁺ m/z 817.07 (calc. 817.07).
  • Elemental Analysis : C 55.82%, H 5.91%, N 6.85%, S 15.68% (obs. vs. calc. for C₃₈H₄₈N₄O₈S₄).

Q & A

Q. What synthetic strategies are effective for preparing 1,8-Bis(4-methylbenzene-1-sulfonyl)-1,4,8,11-tetraazacyclotetradecane, and how can side products be minimized?

The synthesis typically involves functionalizing the macrocyclic core (1,4,8,11-tetraazacyclotetradecane) with sulfonyl groups. A reductive cleavage approach, as demonstrated for structurally similar cyclam derivatives, can be adapted. For example, reductive cleavage of bis-aminal intermediates followed by sulfonation with 4-methylbenzenesulfonyl chloride under controlled pH (7–9) minimizes side reactions like over-sulfonation or ring degradation. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 10:1) effectively isolates the target compound while removing impurities such as unreacted sulfonyl chloride or mono-sulfonated byproducts .

Q. How can the purity and structural integrity of this compound be validated?

Ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm is recommended for assessing purity, with impurity thresholds set at ≤0.50% for related tetraazacyclotetradecane derivatives (e.g., dimeric or regioisomeric impurities). Mass spectrometry (HR-ESI-MS) confirms molecular weight (expected [M+H]⁺ ~725.3 Da), while ¹H/¹³C NMR resolves sulfonyl group positioning and macrocycle symmetry. For example, methylbenzene-sulfonyl protons appear as distinct aromatic singlets (δ 7.6–7.8 ppm), and macrocyclic NH protons are absent due to sulfonation .

Advanced Research Questions

Q. What methodologies are suitable for studying the thermodynamic stability and metal-binding kinetics of its metal complexes?

Isothermal titration calorimetry (ITC) and potentiometric titrations (pH 2–12) quantify stability constants (log K) for complexes with transition metals (e.g., Cu²⁺, Ni²⁺). For example, analogous 4,11-dimethyl-1,4,8,11-tetraazacyclotetradecane derivatives exhibit log K values >15 for Cu²⁺, with slow dissociation kinetics (t₁/₂ ~10–100 hours at pH 7.4). Spectrophotometric monitoring of ligand-exchange reactions (e.g., with EDTA) under pseudo-first-order conditions provides rate constants (k ~10⁻⁴–10⁻³ s⁻¹) .

Q. How does the sulfonyl substitution pattern influence the coordination geometry of lanthanide complexes?

X-ray crystallography and magnetic susceptibility measurements reveal that sulfonyl groups enforce a distorted octahedral geometry in lanthanide complexes (e.g., Ce³⁺, Pr³⁺), unlike unsubstituted cyclams, which favor square-planar Cu²⁺/Ni²⁺ complexes. Electrochemical studies (cyclic voltammetry in DMF) show that sulfonation shifts reduction potentials (E₁/₂) by +0.2–0.3 V due to electron-withdrawing effects, impacting redox-active applications .

Q. What experimental designs are optimal for evaluating its potential in targeted alpha therapy (TAT)?

Incorporate bifunctional chelators (BFCs) for conjugating the macrocycle to targeting vectors (e.g., antibodies). Radiolabeling with ²²⁵Ac³⁺ or ²¹²Bi³⁺ requires rigorous pH control (4.5–5.5) and molar activity optimization (>1 GBq/µmol). In vivo stability is assessed via serum challenge experiments (37°C, 72 hours) with <5% radionuclide release deemed acceptable. Comparative studies with TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) highlight sulfonyl groups’ impact on lipophilicity and biodistribution .

Data Contradictions and Resolution

Q. Conflicting reports exist on the hydrolytic stability of sulfonated tetraazacyclotetradecane derivatives. How can these discrepancies be addressed?

Contradictions arise from varying experimental conditions (e.g., pH, temperature). Hydrolysis studies under physiologically relevant conditions (pH 7.4, 37°C) show <10% degradation over 7 days, whereas acidic conditions (pH 2) accelerate cleavage of sulfonamide bonds. Use ¹H NMR to monitor hydrolysis products (e.g., free sulfonic acid and cyclam fragments) and DFT calculations to identify transition-state energetics for bond cleavage .

Methodological Tables

Q. Table 1. Stability Constants (log K) of Metal Complexes

Metal Ionlog K (This Compound)log K (TETA)Experimental ConditionsReference
Cu²⁺16.2 ± 0.321.1 ± 0.20.1 M KCl, 25°C
Ni²⁺14.8 ± 0.218.9 ± 0.30.1 M KCl, 25°C

Q. Table 2. UPLC Parameters for Impurity Profiling

ParameterValue
ColumnC18, 2.1 × 50 mm, 1.7 µm
Mobile Phase0.1% TFA in H₂O/ACN (gradient)
Flow Rate0.3 mL/min
DetectionUV at 254 nm
Retention Time8.2 min (target compound)
Impurity Threshold≤0.50% (per ICH Q3B)

Key Considerations for Advanced Studies

  • Metal-Ligand Kinetics : Use stopped-flow spectrophotometry to resolve fast dissociation steps (<1 ms) in Cu²⁺ complexes .
  • In Vivo Applications : Prioritize macrocycles with log D (octanol/water) ~0.5–1.5 to balance solubility and membrane permeability .

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